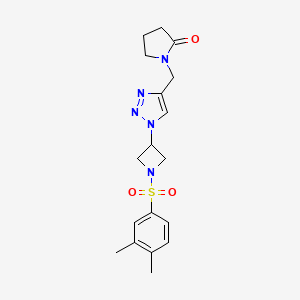
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining a pyrrolidinone ring with a triazole and an azetidine moiety, alongside a sulfonyl group. This unique arrangement may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives are known for their efficacy against various bacterial strains. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency .
Anticancer Potential
Research into related compounds suggests that the triazole ring can inhibit specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival could position it as a promising candidate in cancer therapy .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Binding : The triazole ring can participate in hydrogen bonding and π-π interactions with various receptors, modulating cellular responses.
- Signal Transduction Interference : The compound may disrupt key signaling pathways involved in cell growth and apoptosis .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited significant inhibition zones, indicating potential effectiveness as antimicrobial agents .
Study 2: Anticancer Efficacy
In vitro assays were conducted on human cancer cell lines treated with various triazole-based compounds. Results showed that these compounds could reduce cell viability significantly and induce apoptosis through caspase activation pathways. The specific pathways affected by this compound warrant further investigation to elucidate its full therapeutic potential .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-((3,4-dimethylphenyl)sulfonyl)triazole | Moderate | High | Enzyme inhibition, receptor modulation |
| 1-((1-(1-(3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-triazol) | High | Moderate | Enzyme inhibition, signal transduction |
属性
IUPAC Name |
1-[[1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-5-6-17(8-14(13)2)27(25,26)22-11-16(12-22)23-10-15(19-20-23)9-21-7-3-4-18(21)24/h5-6,8,10,16H,3-4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMKADFXYBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













